Specific Scientific Field: Pharmaceutical Sciences, specifically Antimicrobial and Antiproliferative Activities.
Summary of the Application: Chloropyrazine-tethered pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities .
Methods of Application or Experimental Procedures: The derivatives were synthesized and their activities were evaluated through in vitro testing, molecular docking, and in-silico drug-likeness studies .
Results or Outcomes: The antiproliferative activity of the target hybrids was superior to the antimicrobial activity. Some compounds showed greater antimicrobial activity than the standard drugs . For instance, compound 31 containing a 2″,4″-dichlorophenyl ring, showed the most potent antibacterial and antifungal activities (MIC 45.37 µM), followed by compounds 25 and 30 bearing 4″-nitrophenyl and 2″,4″-difluorophenyl scaffolds with minimum inhibitory concentrations (MIC) values of 48.67 µM and 50.04 µM, respectively . Compound 35, containing a bioisosteric 2″-pyridinyl ring, showed the most potent antiproliferative activity against the prostate cancer cell line (DU-145) with an IC 50 value of 5 ± 1 µg/mL .
Specific Scientific Field: Mechanical Engineering Science, specifically Energy Storage Materials.
Summary of the Application: Chloropyrazine-based electrolyte additives were introduced to enhance the performance of lithium-sulfur batteries .
Methods of Application or Experimental Procedures: A class of chloropyrazine-based electrolyte additives was introduced to address the challenges faced by the commercialization of lithium-sulfur batteries due to uncontrolled lithium deposition and lithium polysulfides (LiPSs) shuttling .
Results or Outcomes: The presence of chloropyrazine facilitated the formation of a robust and smooth organic-inorganic hybrid solid-electrolyte interface (SEI) enriched with LiCl . This SEI layer enabled reversible lithium plating/stripping, suppressed dendrite growth, and protected the lithium anode from detrimental side reactions with LiPSs . LSBs incorporating chloropyrazine additives demonstrated outstanding high-rate performance and long-term cycling stability, with over 800 cycles at 1 C rate and a capacity retention of 81.6 % .
2-Chloropyrazine is a heterocyclic organic compound characterized by its pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. Its chemical formula is and it is classified under the category of chlorinated pyrazines. The compound has a molecular weight of approximately 116.53 g/mol. It appears as a colorless to light yellow liquid and has a boiling point in the range of 153-154 °C .
Research indicates that 2-chloropyrazine exhibits notable biological activity. It has been studied for its potential use in pharmaceuticals, particularly as a cardiotonic agent . The compound's derivatives have shown promise in various biological assays, indicating potential applications in drug development.
Several methods exist for synthesizing 2-chloropyrazine:
2-Chloropyrazine finds applications across various fields:
Interaction studies involving 2-chloropyrazine have focused on its reactivity with nucleophiles and its behavior in various chemical environments. For example, studies have demonstrated that 2-chloropyrazine can form stable complexes with different amines under specific conditions, highlighting its potential utility in organic synthesis .
Similar compounds to 2-chloropyrazine include:
Compound | Structure | Unique Features |
---|---|---|
2-Chloropyrazine | C4H3ClN2 | Chlorinated at position 2 |
Pyrazine | C4H4N2 | No halogen substituent |
3-Chloropyrazine | C4H3ClN2 | Chlorinated at position 3 |
2-Bromopyrazine | C4H3BrN2 | Brominated at position 2 |
The uniqueness of 2-chloropyrazine lies in its specific reactivity patterns due to the positioning of the chlorine atom on the pyrazine ring, which influences both its chemical behavior and biological activity.
Flammable;Irritant